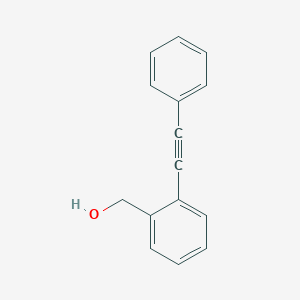
(2-(Phenylethynyl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of a benzenemethanol group substituted with a phenylethynyl group, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Phenylethynyl)phenyl)methanol typically involves the reaction of benzyl chloride with phenylacetylene in the presence of a base such as sodium amide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenylacetylene acts as a nucleophile attacking the benzyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-(Phenylethynyl)phenyl)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Electrophiles like halogens (Cl2, Br2), nitronium ion (NO2+)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
(2-(Phenylethynyl)phenyl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(Phenylethynyl)phenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The phenylethynyl group can interact with hydrophobic pockets in proteins, altering their function and activity . This compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol, α-methyl-: Similar structure but with a methyl group instead of a phenylethynyl group.
Benzenemethanol, α-phenyl-α-(2-phenylethynyl)-: A closely related compound with an additional phenyl group.
Uniqueness
(2-(Phenylethynyl)phenyl)methanol is unique due to the presence of the phenylethynyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
13141-40-7 |
|---|---|
Molecular Formula |
C15H12O |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
[2-(2-phenylethynyl)phenyl]methanol |
InChI |
InChI=1S/C15H12O/c16-12-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-9,16H,12H2 |
InChI Key |
JLZVTPSCFFBAKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2CO |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















